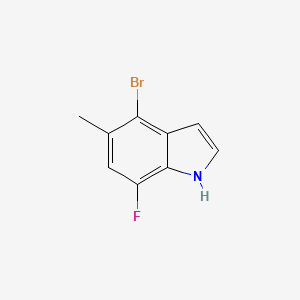

4-Bromo-7-fluoro-5-methyl-1H-indole

Descripción general

Descripción

4-Bromo-7-fluoro-5-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to be key intermediates for the preparation of biologically active compounds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-7-fluoro-5-methyl-1H-indole consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indole group (C8H5N). The average mass of the molecule is 228.061 Da, and the monoisotopic mass is 226.974579 Da .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Applications

Heterocycles derived from bromoindole carbohydrazides, including modifications similar to 4-Bromo-7-fluoro-5-methyl-1H-indole, have been synthesized and studied for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of various bacterial strains and reducing inflammation, indicating potential applications in the development of new therapeutic agents (Narayana et al., 2009).

Antiproliferative Activities

Indole derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research indicates that certain indole-based compounds can exhibit moderate to good antiproliferative activity, suggesting their potential use in cancer therapy (Narayana et al., 2009).

Photophysical Studies

The photophysical properties of fluorescent indole derivatives obtained from brominated dehydroamino acids have been explored. These studies shed light on the fluorescence quantum yields of these compounds and their potential as fluorescent probes for biological and chemical analyses (Pereira et al., 2010).

Retinoic Acid Metabolism Inhibition

Indole derivatives substituted with azolylmethyl or α-azolylbenzyl chains have shown inhibitory activity against retinoic acid metabolism, a mechanism that can be exploited in the design of new drugs for treating disorders related to retinoic acid dysregulation (Le Borgne et al., 2003).

Catalytic Activity and Biological Evaluation

Nickel ferrite nanoparticles have catalyzed the synthesis of oxazol-5(4H)-one derivatives of fluoroindole, showcasing their antimicrobial and antioxidant activities. This research highlights the potential of indole derivatives in the development of new antimicrobial agents (Rao et al., 2019).

Safety and Hazards

Safety data for 4-Bromo-7-fluoro-5-methyl-1H-indole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

4-Bromo-7-fluoro-5-methyl-1H-indole is a halogenated indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

4-bromo-7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMGFNXEUPRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

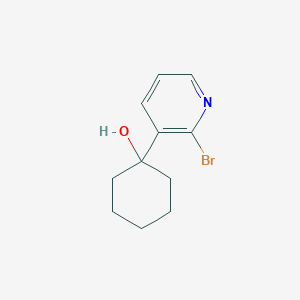

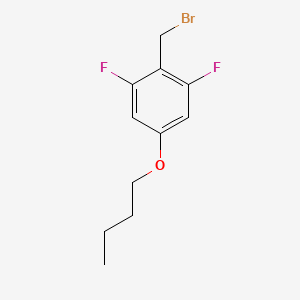

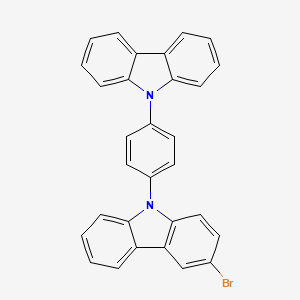

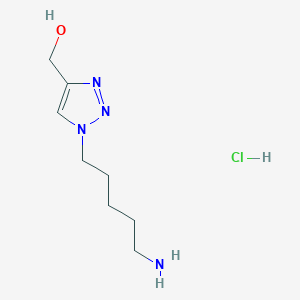

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)